molecular formula C11H11N3O4 B12937367 Acetamide, N-(6-hydroxy-2-methyl-3-nitro-1H-indol-1-yl)- CAS No. 773885-83-9

Acetamide, N-(6-hydroxy-2-methyl-3-nitro-1H-indol-1-yl)-

Cat. No.: B12937367
CAS No.: 773885-83-9
M. Wt: 249.22 g/mol
InChI Key: WQJXOLKVJMEFNA-UHFFFAOYSA-N
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Description

N-(6-Hydroxy-2-methyl-3-nitro-1H-indol-1-yl)acetamide is a synthetic compound belonging to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals This particular compound is characterized by its unique structure, which includes a hydroxy group, a methyl group, and a nitro group attached to the indole ring, along with an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-Hydroxy-2-methyl-3-nitro-1H-indol-1-yl)acetamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions.

    Introduction of Substituents: The hydroxy, methyl, and nitro groups are introduced through electrophilic substitution reactions. For example, nitration can be achieved using a mixture of concentrated nitric and sulfuric acids.

    Acetamide Formation: The final step involves the acylation of the indole derivative with acetic anhydride or acetyl chloride in the presence of a base like pyridine to form the acetamide group.

Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions: N-(6-Hydroxy-2-methyl-3-nitro-1H-indol-1-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C), iron powder (Fe) in acidic conditions

    Substitution: Electrophiles like halogens (Cl₂, Br₂), alkylating agents (R-X)

Major Products:

    Oxidation: Formation of carbonyl derivatives

    Reduction: Formation of amino derivatives

    Substitution: Formation of various substituted indole derivatives

Scientific Research Applications

N-(6-Hydroxy-2-methyl-3-nitro-1H-indol-1-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives with potential biological activity.

    Biology: Studied for its interactions with biological macromolecules and potential as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals due to its stable indole core and reactive functional groups.

Mechanism of Action

The mechanism of action of N-(6-Hydroxy-2-methyl-3-nitro-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, apoptosis, and inflammation. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate immune responses.

Comparison with Similar Compounds

    Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole core but different functional groups.

    5-Nitroindole: Another indole derivative with a nitro group, but lacking the hydroxy and acetamide groups.

    N-(1H-Indol-3-yl)acetamide: Similar structure but without the hydroxy and nitro groups.

Uniqueness: N-(6-Hydroxy-2-methyl-3-nitro-1H-indol-1-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

773885-83-9

Molecular Formula

C11H11N3O4

Molecular Weight

249.22 g/mol

IUPAC Name

N-(6-hydroxy-2-methyl-3-nitroindol-1-yl)acetamide

InChI

InChI=1S/C11H11N3O4/c1-6-11(14(17)18)9-4-3-8(16)5-10(9)13(6)12-7(2)15/h3-5,16H,1-2H3,(H,12,15)

InChI Key

WQJXOLKVJMEFNA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1NC(=O)C)C=C(C=C2)O)[N+](=O)[O-]

Origin of Product

United States

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